2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride
Description
2-Chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride is a structurally complex amide derivative characterized by a chloroacetamide backbone, a morpholine ring, and a phenylethyl substituent. Its hydrochloride salt enhances water solubility, making it suitable for pharmaceutical and agrochemical applications.
The compound’s structural uniqueness arises from the combination of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and a branched phenylethyl chain. These features influence its reactivity, solubility, and biological activity, positioning it as a candidate for drug discovery or pesticide development .
Properties
IUPAC Name |
2-chloro-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-12(17-14(19)11-16)15(13-5-3-2-4-6-13)18-7-9-20-10-8-18;/h2-6,12,15H,7-11H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZBXKUDSJZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride involves several steps. The starting materials typically include 2-chloroacetamide and a morpholine derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The target compound belongs to the chloroacetamide class, which includes derivatives with diverse substituents affecting their physicochemical and functional properties. Key comparisons are outlined below:
Table 1: Structural Comparison of Chloroacetamide Derivatives
Key Observations :
- Morpholine vs. Piperidine/Diethylamino Groups: The morpholine ring (in the target compound and ) introduces polar oxygen and nitrogen atoms, enhancing hydrogen-bonding capacity compared to aliphatic amines (e.g., diethylamino in or piperidine in ). This may improve solubility and receptor-binding affinity in biological systems.
- Phenylethyl vs. Aromatic Substitutions: The phenylethyl group in the target compound provides steric bulk and lipophilicity, contrasting with simpler aromatic substituents in alachlor (diethylphenyl) or CAS 125983-31-5 (diethylamino-phenyl). These differences influence membrane permeability and metabolic stability .
Physicochemical and Functional Properties
Solubility and Salt Forms:
The hydrochloride salt form (target compound and ) significantly enhances water solubility compared to non-ionic analogs like alachlor . This property is critical for formulation in aqueous media, particularly in pharmaceuticals.
Hydrogen Bonding and Crystallinity:
Compounds with morpholine or amide groups (e.g., and the target compound) exhibit strong intermolecular hydrogen bonding, as evidenced by crystallographic studies of related N-substituted acetamides . For example, in 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, hydrogen bonding drives dimer formation (R22(10) motifs), which may stabilize crystalline forms and influence bioavailability .
Biological Activity
2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride (CAS Number: 1052542-78-5) is a compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 333.2 g/mol. The compound features a morpholine ring, which is often associated with various biological activities, including modulation of neurotransmitter systems.
| Property | Value |
|---|---|
| CAS Number | 1052542-78-5 |
| Molecular Formula | |
| Molecular Weight | 333.2 g/mol |
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that it may act as a serotonin receptor modulator, which could provide antidepressant effects similar to other compounds targeting the serotonin system.
- Antinociceptive Properties : Animal studies have shown that this compound can reduce pain responses, indicating potential use in pain management therapies.
- Anti-inflammatory Activity : The compound has demonstrated efficacy in reducing inflammation in preclinical models, making it a candidate for further development in treating inflammatory conditions.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with various neurotransmitter receptors and pathways:
- Serotonin Receptors : Potential modulation of 5-HT receptors may contribute to its antidepressant effects.
- Opioid Pathways : Its antinociceptive activity might be linked to interactions with opioid receptors, similar to other morpholine derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Study on Morpholine Derivatives : Research published in the Journal of Medicinal Chemistry highlighted the role of morpholine-containing compounds in modulating pain pathways and their potential as analgesics .
- Pharmacological Characterization : A comprehensive evaluation in Pharmacology Reports demonstrated that structurally similar compounds exhibited significant anti-inflammatory and analgesic properties, supporting the hypothesis for this compound .
- In Vivo Studies : In vivo experiments indicated that the compound could effectively reduce hyperalgesia in rodent models, suggesting a viable path for clinical trials targeting chronic pain conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride reacts with a secondary amine precursor (e.g., 1-methyl-2-morpholin-4-yl-2-phenylethylamine) in dichloromethane (CH₂Cl₂) under basic conditions (e.g., Na₂CO₃). Optimization includes controlling stoichiometry, temperature (room temperature to reflux), and purification via silica gel chromatography or recrystallization. Yield improvements are achieved by iterative additions of reagents and monitoring via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the morpholine ring, acetamide backbone, and phenyl group connectivity. Mass spectrometry (ESI/APCI(+)) validates the molecular ion ([M+H]⁺ or [M+Na]⁺). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches. For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology : Solubility is assessed in polar (water, methanol) and nonpolar solvents (CH₂Cl₂, ethyl acetate) via gravimetric analysis. Stability studies involve HPLC monitoring under varying pH (1–13), temperature (4–40°C), and light exposure. Hydrolysis susceptibility is tested in acidic/basic media to identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data between synthetic batches, particularly for stereoisomers or polymorphs?
- Methodology : Use high-resolution NMR (500+ MHz) with NOESY/ROESY to distinguish diastereomers. For polymorphs, pair powder X-ray diffraction (PXRD) with differential scanning calorimetry (DSC) to correlate crystallinity with spectral variations. Computational modeling (DFT) predicts chemical shifts for comparison .
Q. What strategies improve yield and purity in multi-step syntheses involving morpholine and acetamide intermediates?
- Methodology : Optimize protecting groups for the morpholine nitrogen (e.g., Boc) to prevent side reactions. Use flow chemistry for exothermic steps (e.g., acylation). Purify intermediates via column chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) to remove unreacted starting materials .
Q. Which in vitro models are suitable for evaluating the compound’s biological activity, such as kinase inhibition or antimicrobial effects?
- Methodology : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, employ microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Cytotoxicity is assessed via MTT assays on mammalian cell lines. Structure-activity relationships (SAR) guide functional group modifications .
Q. How does pH influence the compound’s stability in biological matrices, and what degradation products form?
- Methodology : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Analyze degradation via LC-MS/MS to identify products (e.g., dechlorinated acetamide or morpholine ring-opened derivatives). Kinetic studies under accelerated conditions (40°C/75% RH) predict shelf-life .
Q. What role does computational modeling play in predicting the compound’s interactions with biological targets?
- Methodology : Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to receptors (e.g., GPCRs, ion channels). Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-protein complexes. QSAR models correlate electronic properties (HOMO/LUMO) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
